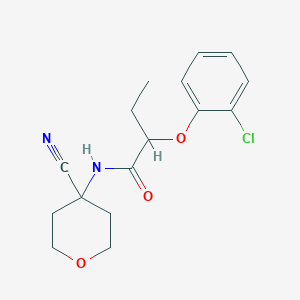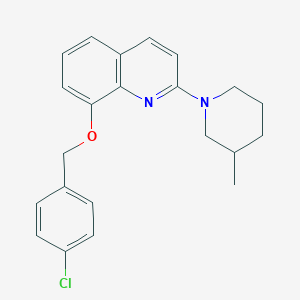
8-((4-Chlorobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((4-Chlorobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline is a useful research compound. Its molecular formula is C22H23ClN2O and its molecular weight is 366.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photovoltaic Applications
Quinoline derivatives, such as 4H-pyrano[3,2-c]quinoline, have been studied for their photovoltaic properties and potential applications in organic–inorganic photodiode fabrication. These studies have shown that films of quinoline derivatives deposited using thermal evaporation techniques exhibit photovoltaic properties under illumination conditions, indicating their potential use in photodiodes. The presence of chlorophenyl groups, similar to the 4-chlorobenzyl group in the queried compound, has been found to improve diode parameters, making these derivatives promising materials for photovoltaic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Antitumor Activities
Novel functionalized 1,8-naphthyridine and chromeno[2,3-b]quinoline derivatives, which share structural similarities with the queried compound, have been synthesized and evaluated for their antiproliferative properties against cancer cells. Some of these derivatives have demonstrated significant antitumor activities, highlighting the potential of quinoline derivatives in developing new anticancer agents (Fu et al., 2015).
Antimicrobial and Antitubercular Activities
Quinoline-based 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial, antitubercular, antimalarial, and cytotoxic activities. These studies have shown that certain quinoline derivatives possess potent antimicrobial and antitubercular properties, making them valuable candidates for pharmaceutical development (Ladani & Patel, 2015).
Synthesis and Characterization of Fluorescent Dyes
Quinoline derivatives have also been synthesized as fluorescent dyes for potential applications in liquid crystal displays. These compounds exhibit good orientation parameters in nematic liquid crystals, indicating their suitability for use in advanced display technologies (Bojinov & Grabchev, 2003).
Eigenschaften
IUPAC Name |
8-[(4-chlorophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O/c1-16-4-3-13-25(14-16)21-12-9-18-5-2-6-20(22(18)24-21)26-15-17-7-10-19(23)11-8-17/h2,5-12,16H,3-4,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGNTCFCDMEXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
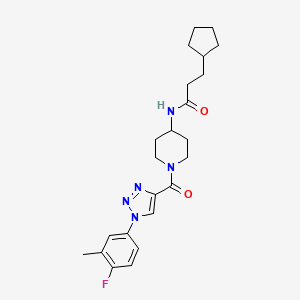
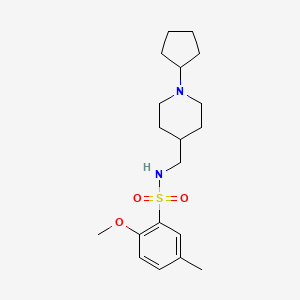
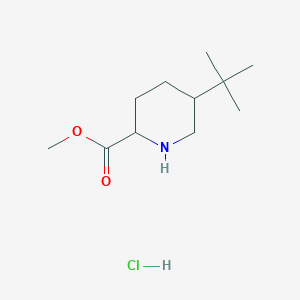
![2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2556204.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2556205.png)
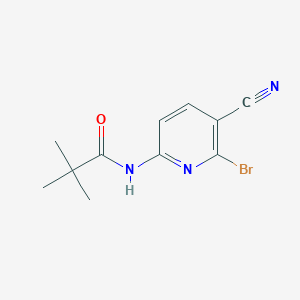


![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2556213.png)

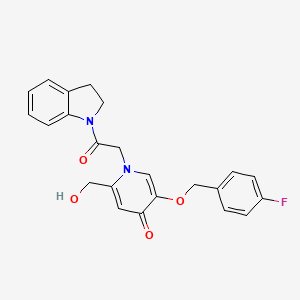
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2556218.png)
![5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2556220.png)
